[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl][5-(2-chloro-4-nitrophenyl)furan-2-yl]methanone
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Overview
Description
[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl][5-(2-chloro-4-nitrophenyl)-2-furyl]methanone: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thienopyridine core, which is fused with a furan ring and substituted with various functional groups, including an amino group, a methoxymethyl group, a methyl group, a chloro group, and a nitro group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl][5-(2-chloro-4-nitrophenyl)-2-furyl]methanone typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a thiophene derivative under acidic or basic conditions.
Substitution Reactions:
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-chloronitrobenzene derivative.
Coupling Reactions: The final step involves coupling the thienopyridine core with the furan ring using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group and the methoxymethyl group, leading to the formation of corresponding oxides and aldehydes.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include ammonia, amines, and alkoxides.
Major Products
Oxidation: Formation of oxides and aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl][5-(2-chloro-4-nitrophenyl)-2-furyl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool for understanding biological processes and developing new therapeutic agents.
Medicine
In medicine, [3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl][5-(2-chloro-4-nitrophenyl)-2-furyl]methanone is investigated for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising lead compound for the development of new drugs for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, material science, and chemical engineering.
Mechanism of Action
The mechanism of action of [3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl][5-(2-chloro-4-nitrophenyl)-2-furyl]methanone involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- [3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl][3-chlorophenyl]methanone
- [3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl][4-nitrophenyl]methanone
- [3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl][2-furyl]methanone
Uniqueness
The uniqueness of [3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl][5-(2-chloro-4-nitrophenyl)-2-furyl]methanone lies in its specific combination of functional groups and its complex structure This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications
Properties
Molecular Formula |
C21H16ClN3O5S |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methanone |
InChI |
InChI=1S/C21H16ClN3O5S/c1-10-7-11(9-29-2)17-18(23)20(31-21(17)24-10)19(26)16-6-5-15(30-16)13-4-3-12(25(27)28)8-14(13)22/h3-8H,9,23H2,1-2H3 |
InChI Key |
ZXBSLEGESKKQEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)N)COC |
Origin of Product |
United States |
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